molecular formula C24H43N7O7 B14168034 N-(6-Aminohexanoyl)-L-leucyl-L-valyl-N~1~-[amino(oxo)acetyl]-L-glutamamide CAS No. 923582-13-2

N-(6-Aminohexanoyl)-L-leucyl-L-valyl-N~1~-[amino(oxo)acetyl]-L-glutamamide

Cat. No.: B14168034
CAS No.: 923582-13-2
M. Wt: 541.6 g/mol
InChI Key: RMBJQTXQPPVEIG-BXWFABGCSA-N
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Description

N-(6-Aminohexanoyl)-L-leucyl-L-valyl-N~1~-[amino(oxo)acetyl]-L-glutamamide is a complex organic compound with a unique structure that includes multiple amino acid residues

Preparation Methods

The synthesis of N-(6-Aminohexanoyl)-L-leucyl-L-valyl-N~1~-[amino(oxo)acetyl]-L-glutamamide involves several steps. The synthetic route typically starts with the protection of amino groups followed by the coupling of amino acid residues using peptide bond formation techniques. Common reagents used in these reactions include carbodiimides for activation of carboxylic acids and protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) to prevent unwanted side reactions . Industrial production methods may involve solid-phase peptide synthesis (SPPS) due to its efficiency in producing peptides and small proteins .

Chemical Reactions Analysis

N-(6-Aminohexanoyl)-L-leucyl-L-valyl-N~1~-[amino(oxo)acetyl]-L-glutamamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

N-(6-Aminohexanoyl)-L-leucyl-L-valyl-N~1~-[amino(oxo)acetyl]-L-glutamamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-Aminohexanoyl)-L-leucyl-L-valyl-N~1~-[amino(oxo)acetyl]-L-glutamamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit proteolytic enzymes by mimicking the natural substrate, thereby preventing the breakdown of proteins . The pathways involved in its action include inhibition of enzyme activity and modulation of signal transduction pathways .

Comparison with Similar Compounds

N-(6-Aminohexanoyl)-L-leucyl-L-valyl-N~1~-[amino(oxo)acetyl]-L-glutamamide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its multi-residue structure, which allows for more diverse interactions and applications compared to simpler analogs.

Properties

CAS No.

923582-13-2

Molecular Formula

C24H43N7O7

Molecular Weight

541.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-(6-aminohexanoylamino)-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-N-oxamoylpentanediamide

InChI

InChI=1S/C24H43N7O7/c1-13(2)12-16(28-18(33)8-6-5-7-11-25)22(36)30-19(14(3)4)23(37)29-15(9-10-17(26)32)21(35)31-24(38)20(27)34/h13-16,19H,5-12,25H2,1-4H3,(H2,26,32)(H2,27,34)(H,28,33)(H,29,37)(H,30,36)(H,31,35,38)/t15-,16-,19-/m0/s1

InChI Key

RMBJQTXQPPVEIG-BXWFABGCSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)NC(=O)C(=O)N)NC(=O)CCCCCN

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(=O)C(=O)N)NC(=O)CCCCCN

Origin of Product

United States

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